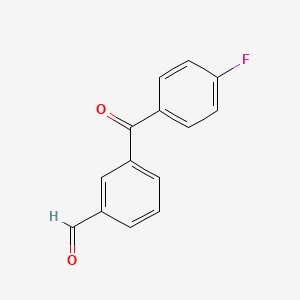

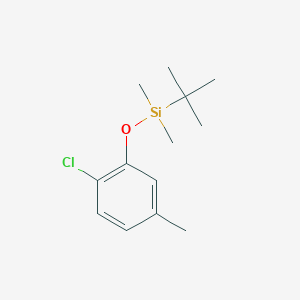

2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

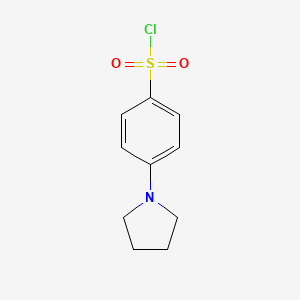

The compound “2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride” is a chemical compound with a molecular weight of 221.66 . It is a solid at room temperature and is stored under an inert atmosphere . The compound is also known as “®-2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride” and "(S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile has been synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder using the Gewald synthesis technique . The intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including FT-IR, UV–visible, 1H NMR, and HRMS . The structure of these compounds was further confirmed using single-crystal X-ray diffraction .Chemical Reactions Analysis

The compound can potentially participate in various chemical reactions. For example, 3′-Fluoro-4′-methoxyacetophenone, a key component in the Mannich reaction along with formaldehyde and secondary amines, can be used to produce β-amino-carbonyl compounds, also known as Mannich bases .Physical And Chemical Properties Analysis

The compound is a solid at room temperature and is stored under an inert atmosphere . .Applications De Recherche Scientifique

2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride; 95% has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as the anticonvulsant drug gabapentin, as well as in the synthesis of other organic compounds. 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride; 95% has also been used as a tool to study enzyme-catalyzed reactions, such as the hydrolysis of organophosphates and the oxidation of thiols. It has also been used as a fluorescent probe in fluorescence spectroscopy experiments, and as an inhibitor in biochemical studies.

Mécanisme D'action

Target of Action

The primary target of 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride is PI3Kδ . PI3Kδ is a lipid kinase that plays a key role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Biochemical Pathways

The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation . The downstream effects of this disruption can lead to changes in cell growth and survival .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. For example, in the context of cancer treatment, the inhibition of PI3Kδ could potentially slow down tumor growth .

Avantages Et Limitations Des Expériences En Laboratoire

2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride; 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in a variety of conditions. It is also relatively inexpensive and non-toxic, making it a safe and cost-effective reagent. However, it is important to note that 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride; 95% is highly toxic to human cells in vitro, and should be handled with caution.

Orientations Futures

There are several potential future directions for the use of 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride; 95%. It could be used in the synthesis of more complex organic compounds, as well as in the development of new drugs. It could also be used as a tool to study enzyme-catalyzed reactions, as well as to study the mechanism of action of enzymes. Additionally, it could be used as a fluorescent probe in fluorescence spectroscopy experiments, and as an inhibitor in biochemical studies. Finally, it could be used in the development of new materials, such as polymers, for use in a variety of applications.

Méthodes De Synthèse

2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride; 95% can be synthesized through a two-step process. The first step involves an acylation reaction between 3-fluoro-4-methoxyphenylacetic acid and 2-aminoethanol in the presence of an acid catalyst, such as hydrochloric acid. The second step involves a hydrolysis reaction of the resulting acylated product with a base, such as sodium hydroxide, to yield 2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-one hydrochloride; 95% hydrochloride.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

2-amino-1-(3-fluoro-4-methoxyphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;/h2-4H,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYFDKYRRIHRCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-acetonitrile](/img/structure/B6322031.png)

![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)